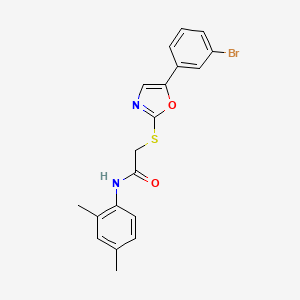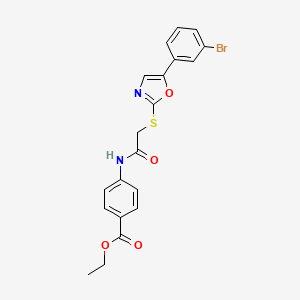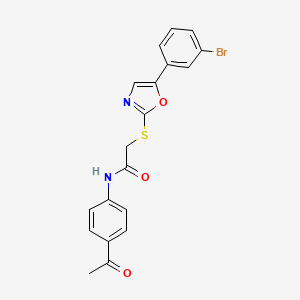
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Descripción general
Descripción
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BPTA and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to the death of cancer cells. BPTA has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BPTA has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor activity, BPTA has been shown to exhibit anti-inflammatory, antioxidant, and antibacterial properties. BPTA has also been studied for its potential applications in the treatment of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BPTA is its potent antitumor activity against various cancer cell lines. BPTA has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of anticancer drugs. However, the use of BPTA in lab experiments has some limitations. BPTA is a relatively new compound, and its long-term effects on human health are not fully understood. Moreover, the synthesis of BPTA is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of BPTA. One of the significant directions is the development of BPTA-based drugs for the treatment of cancer and other diseases. The potential applications of BPTA in the treatment of Alzheimer's disease and Parkinson's disease also require further investigation. Moreover, the mechanism of action of BPTA needs to be fully elucidated to understand its potential applications fully. Further studies are also needed to evaluate the long-term effects of BPTA on human health.
Conclusion:
In conclusion, BPTA is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of BPTA involves the reaction between 2-mercapto-5-(3-bromophenyl)oxazole and N-(3,5-dimethylphenyl)acetamide. BPTA has various scientific research applications, including its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The mechanism of action of BPTA involves the inhibition of tubulin polymerization and the inhibition of various enzymes. BPTA exhibits various biochemical and physiological effects, including its antitumor activity, anti-inflammatory, antioxidant, and antibacterial properties. The use of BPTA in lab experiments has some advantages and limitations. Several future directions for the study of BPTA include the development of BPTA-based drugs, the elucidation of its mechanism of action, and the evaluation of its long-term effects on human health.
Aplicaciones Científicas De Investigación
BPTA has been extensively studied for its potential applications in scientific research. One of the significant applications of BPTA is in the field of cancer research. BPTA has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPTA has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-12-6-13(2)8-16(7-12)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNXXXWAJFMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



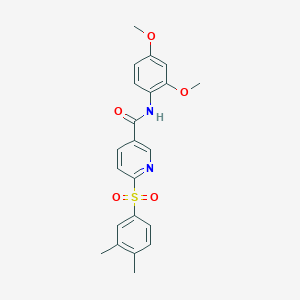
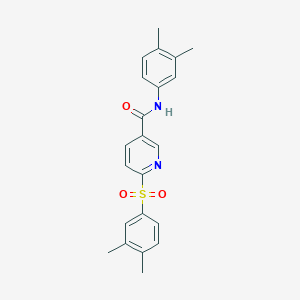

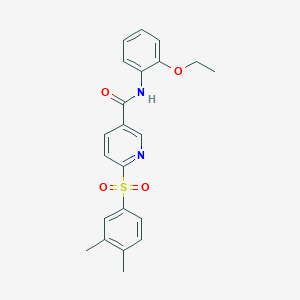
![3-phenyl-2-(((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206221.png)
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea](/img/structure/B3206228.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206243.png)
